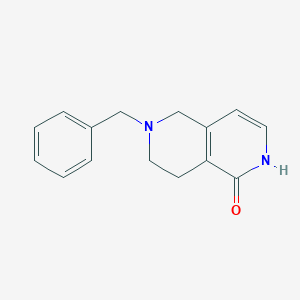

6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one

Descripción general

Descripción

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a naphthyridine core structure with a benzyl group attached to the sixth position and a tetrahydro modification at positions 5, 6, 7, and 8. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.

Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides (e.g., benzyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.

Reduction: The tetrahydro modification is achieved through catalytic hydrogenation or reduction using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to scale up the production efficiently.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro positions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can further modify the naphthyridine core or the benzyl group, potentially leading to the formation of dihydro or fully reduced analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation (using palladium or platinum catalysts) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce various hydrogenated analogs.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is being investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets:

- Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics .

- Anticancer Properties : Studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation. The compound's ability to modulate specific signaling pathways makes it a candidate for anticancer drug development .

Biological Studies

The compound is utilized in biological studies to explore its interactions with enzymes and receptors:

- Enzyme Inhibition : It has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. This inhibition could lead to therapeutic applications in treating conditions like Alzheimer's disease .

- Receptor Modulation : Its ability to modulate various receptors suggests potential applications in treating psychiatric disorders and other neurological conditions .

Chemical Biology

In chemical biology, this compound serves as a probe to study cellular processes:

- Cell Signaling Pathways : The compound can be used to investigate the effects of naphthyridine derivatives on cellular signaling pathways involved in inflammation and cell survival .

Case Studies and Research Findings

Recent studies highlight the versatility of this compound:

- Anticancer Activity : A study demonstrated that naphthyridine derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the modulation of specific signaling pathways .

- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage by inhibiting specific enzymes involved in oxidative stress pathways .

- Antimicrobial Efficacy : A recent investigation found that certain derivatives showed significant antibacterial activity against resistant strains of bacteria .

Mecanismo De Acción

The mechanism of action of 6-benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparación Con Compuestos Similares

Similar Compounds

6-Benzyl-2,6-naphthyridine: Lacks the tetrahydro modification, which may affect its biological activity and chemical reactivity.

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one: Lacks the benzyl group, which may influence its pharmacological properties.

6-Benzyl-5,6,7,8-tetrahydroquinoline: Similar structure but with a quinoline core instead of a naphthyridine core.

Uniqueness

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is unique due to the combination of its naphthyridine core, benzyl group, and tetrahydro modification. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Actividad Biológica

6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one is a heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in oncology and neuropharmacology.

- Molecular Formula : C₁₅H₁₆N₂O

- Molecular Weight : 240.30 g/mol

- CAS Number : 601514-62-9

- Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization of Pyridine Derivatives : Utilizing precursors like 2-amino benzyl alcohols and appropriate carbonyl compounds.

- Reduction Reactions : Employing reducing agents to achieve the tetrahydro form from naphthyridine derivatives.

- Functionalization : Modifying the benzyl group to enhance biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induction of apoptosis |

| A375 (melanoma) | 8.3 | Inhibition of cell cycle progression |

| HCT116 (colon cancer) | 12.7 | Activation of p53 pathway |

These findings suggest that the compound may act as a potential lead in developing new anticancer therapies .

Neuroprotective Effects

In addition to its antitumor activity, this compound has shown promise in neuropharmacology:

- Mechanism : It appears to modulate neurotransmitter levels and protect neurons from oxidative stress.

- Studies : Animal models have demonstrated that it can reduce symptoms associated with neurodegenerative diseases like Alzheimer's and Parkinson's by enhancing cognitive function and memory retention .

Case Study 1: Anticancer Efficacy

A study published in the journal Molecules evaluated the anticancer effects of various naphthyridine derivatives including our compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant tumor regression observed at higher doses .

Case Study 2: Neuroprotection in Rodent Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive performance on memory tasks compared to controls. The compound was found to reduce amyloid-beta plaque formation and enhance cholinergic signaling .

Propiedades

IUPAC Name |

6-benzyl-2,5,7,8-tetrahydro-2,6-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15-14-7-9-17(11-13(14)6-8-16-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSOMLGEDNNJIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=O)NC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624902 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601514-62-9 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.